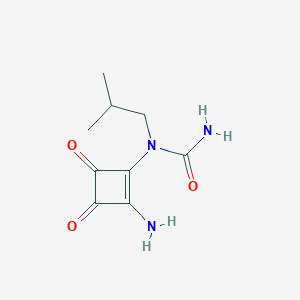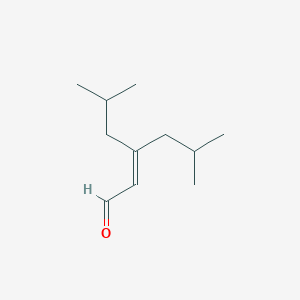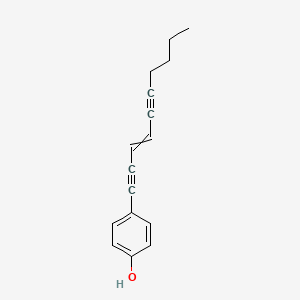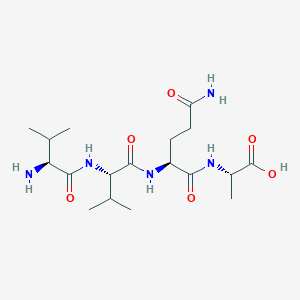
L-Valyl-L-valyl-L-glutaminyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-valyl-L-glutaminyl-L-alanine is a peptide compound composed of four amino acids: valine, glutamine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-valyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-glutaminyl, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for the addition of L-valyl and L-valyl.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-valyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through peptide synthesis techniques.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Coupling reagents like HBTU and deprotection reagents like TFA.
Major Products Formed
Hydrolysis: Valine, glutamine, and alanine.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
L-Valyl-L-valyl-L-glutaminyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Valyl-L-valyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate cellular processes by binding to these targets and influencing their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valine: Another dipeptide with similar properties but different amino acid sequence.
L-Valyl-L-alanine: A dipeptide with valine and alanine, similar in structure but shorter.
L-Glutaminyl-L-alanine: A dipeptide with glutamine and alanine, sharing some functional similarities.
Uniqueness
L-Valyl-L-valyl-L-glutaminyl-L-alanine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties
Properties
CAS No. |
798541-28-3 |
|---|---|
Molecular Formula |
C18H33N5O6 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H33N5O6/c1-8(2)13(20)16(26)23-14(9(3)4)17(27)22-11(6-7-12(19)24)15(25)21-10(5)18(28)29/h8-11,13-14H,6-7,20H2,1-5H3,(H2,19,24)(H,21,25)(H,22,27)(H,23,26)(H,28,29)/t10-,11-,13-,14-/m0/s1 |
InChI Key |
ZYWZYCIWJGNWAU-IMIFBBOLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



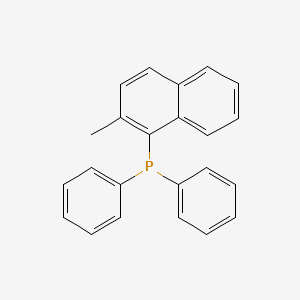
![6-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14233591.png)
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233604.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)
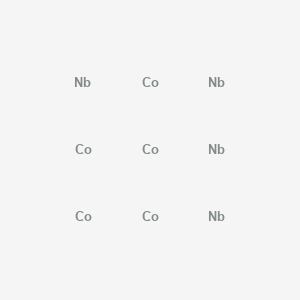
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
